![molecular formula C10H10BO5P B11763406 [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid
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Overview
Description
[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid is a compound that features both boron and phosphorus functional groups attached to a naphthalene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid typically involves the reaction of naphthalene derivatives with boron and phosphorus reagents. One common method is the Suzuki–Miyaura coupling, which uses boronic acids or esters and phosphonic acid derivatives under palladium catalysis . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The boron and phosphorus groups can be oxidized to form boronic acids and phosphonic acids, respectively.
Reduction: The compound can be reduced to form boranes and phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions include boronic acids, phosphonic acids, boranes, phosphines, and various substituted naphthalene derivatives.
Scientific Research Applications
[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties
Mechanism of Action
The mechanism of action of [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid involves its interaction with specific molecular targets. The boron and phosphorus groups can form covalent bonds with biological molecules, altering their function and activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diester of malonic acid used in organic synthesis.
Naphthalenides: Compounds containing naphthalene rings used as reducing agents.
2-Naphthol analogues: Used in the synthesis of heterocyclic compounds.
Uniqueness
What sets [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid apart from these similar compounds is its dual functionality, combining both boron and phosphorus groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly valuable in applications requiring both boron and phosphorus chemistry.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid, and how do steric effects influence boron-phosphorus bond formation?
Synthesis typically involves functionalizing naphthalene derivatives with boronic and phosphonic acid groups. A two-step approach may include:
Borylation : Electrophilic substitution on naphthalen-2-yl using boron trifluoride etherate under anhydrous conditions.
Phosphonylation : Reaction with phosphorus trichloride followed by hydrolysis to yield the phosphonic acid group.
Steric hindrance from the naphthalene backbone requires careful control of reaction temperatures (e.g., 0–5°C during borylation) to minimize side reactions. Boron’s electrophilicity and phosphorus’s nucleophilicity must be balanced via Lewis acid catalysts (e.g., AlCl₃) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/³¹P/¹¹B NMR to confirm boron and phosphorus integration (e.g., ¹¹B NMR δ ~30 ppm for tetrahedral boron).
- FTIR : Peaks at 950–1250 cm⁻¹ (P=O) and 1350–1450 cm⁻¹ (B–O).
- XPS : Binding energies at 191–193 eV (B 1s) and 132–134 eV (P 2p).
- HPLC-MS : Reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) to enhance ionization .
Q. How does the bifunctional nature of this compound influence its solubility and stability in aqueous vs. organic solvents?
The boronic acid group enhances water solubility via hydrogen bonding, while the phosphonic acid group contributes to ionic interactions. Stability in aqueous media is pH-dependent:
- Acidic conditions (pH < 3) : Boron forms trigonal planar complexes, increasing reactivity.
- Neutral/alkaline conditions : Boron adopts tetrahedral geometry, improving stability but reducing solubility. Use chelating agents (e.g., mannitol) to prevent precipitation .
Advanced Research Questions
Q. How can this compound be utilized in designing coordination polymers or metal-organic frameworks (MOFs)?
The phosphonic acid group acts as a tridentate ligand, coordinating with metals (e.g., Cu²⁺, La³⁺) to form 2D/3D networks. Boron’s empty p-orbital enables Lewis acid-base interactions, enhancing structural diversity. Applications include:
- Proton conduction : High proton mobility (σ ~10⁻³ S/cm) via Grotthuss mechanism in hydrated MOFs .
- Catalysis : Boron sites activate substrates like epoxides for ring-opening reactions .
Q. What experimental and computational strategies resolve contradictions in reported bioactivity data (e.g., antiviral vs. cytotoxic effects)?
- Dose-response profiling : Compare IC₅₀ values for antiviral activity (e.g., against HIV) with cytotoxicity in HEK293 cells.
- Molecular docking : Simulate interactions with viral enzymes (e.g., HIV reverse transcriptase) to identify binding specificity.
- Metabolite tracking : Use ³¹P NMR to monitor intracellular degradation products that may explain toxicity .
Q. How can researchers distinguish endogenous phosphonic acid residues from pesticide-derived sources in plant tissues?
- Isotopic labeling : Use ¹⁸O-labeled fosetyl-Al to trace degradation to phosphonic acid.
- LC-MS/MS with collision-induced dissociation (CID) : Differentiate fragmentation patterns of synthetic vs. natural phosphonic acid.
- Matrix-matched calibration : Account for matrix effects in plant extracts to avoid false positives .
Q. Methodological Challenges
Q. What protocols mitigate boron leaching during prolonged electrochemical testing of this compound in fuel cell membranes?
- Crosslinking : Incorporate polyethylene glycol (PEG) spacers to reduce boron mobility.
- In situ XANES : Monitor boron oxidation state changes during operation.
- Post-test ICP-MS : Quantify leached boron (<1 ppm threshold) .
Q. How should researchers design in vivo studies to assess organ-specific accumulation and renal clearance of this compound?
- Radiolabeling : Synthesize ¹⁴C-labeled analogs for whole-body autoradiography in murine models.
- Microsampling : Collect blood, liver, and kidney tissues at intervals (e.g., 1h, 24h post-injection).
- Metabolomics : Use HRMS to identify glucuronide or sulfate conjugates .
Q. Data Interpretation Tables
Table 1. Comparative Proton Conductivity of Phosphonic Acid Derivatives
Compound | σ (S/cm, 25°C) | Activation Energy (eV) | Reference Method |
---|---|---|---|
[6-Boron]Phosphonic Acid | 2.1 × 10⁻³ | 0.18 | Electrochemical Impedance |
Phenylphosphonic Acid | 1.3 × 10⁻³ | 0.22 | AIMD Simulations |
Table 2. Synthetic Yield Optimization
Reaction Step | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
Borylation | BF₃·Et₂O | 0 | 78 | 92 |
Phosphonylation | AlCl₃ | 25 | 65 | 88 |
Q. Key Research Gaps
Properties
Molecular Formula |
C10H10BO5P |
---|---|
Molecular Weight |
251.97 g/mol |
IUPAC Name |
(6-borononaphthalen-2-yl)phosphonic acid |
InChI |
InChI=1S/C10H10BO5P/c12-11(13)9-3-1-8-6-10(17(14,15)16)4-2-7(8)5-9/h1-6,12-13H,(H2,14,15,16) |
InChI Key |
QSWAJSZWAZATMU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)P(=O)(O)O)(O)O |
Origin of Product |
United States |
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